Bienvenue dans la boutique en ligne BenchChem!

2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole

Physicochemical profiling Medicinal chemistry Benzimidazole SAR

2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole (C₁₆H₁₅ClN₂O, MW 286.75 g/mol) is a synthetic benzimidazole derivative bearing an N1-ethyl group and a C2-(4-chlorophenoxy)methyl substituent. The compound belongs to a class widely explored for anthelmintic, NPY Y1 antagonist, and antimicrobial activities.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75g/mol
CAS No. 433329-44-3
Cat. No. B370746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole
CAS433329-44-3
Molecular FormulaC16H15ClN2O
Molecular Weight286.75g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O/c1-2-19-15-6-4-3-5-14(15)18-16(19)11-20-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3
InChIKeyIRMKNXSSZDPJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole (CAS 433329-44-3): A Benzimidazole Scaffold with Distinctive Chlorophenoxy and N1-Ethyl Substitution


2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole (C₁₆H₁₅ClN₂O, MW 286.75 g/mol) is a synthetic benzimidazole derivative bearing an N1-ethyl group and a C2-(4-chlorophenoxy)methyl substituent . The compound belongs to a class widely explored for anthelmintic, NPY Y1 antagonist, and antimicrobial activities. Its closest structural analog, 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole (CAS 433328-82-6, MW 266.34 g/mol), differs only by a chlorine‑to‑methyl replacement on the phenoxy ring, providing a direct comparator for evaluating the impact of halogen substitution on physicochemical and biological properties [1].

Why In‑Class Benzimidazole Analogs Cannot Simply Substitute for 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole in Research Procurement


Benzimidazole derivatives display steep structure‑activity relationships; seemingly minor changes in substitution can cause large shifts in potency, selectivity, and physicochemical behavior. Replacing the 4‑chloro substituent with methyl or hydrogen alters electron‑withdrawing character and lipophilicity, directly affecting target binding [1]. Similarly, variation at N1—ethyl versus piperidinylalkyl—dramatically re‑orients receptor selectivity, as demonstrated for NPY Y1 antagonists [2]. Consequently, procurement of a generic “benzimidazole derivative” without precisely matching the 4‑chlorophenoxy and N1‑ethyl pattern risks delivering a compound with a fundamentally different activity profile, rendering experimental results irreproducible or misleading.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole Relative to Key Comparators


Chlorine vs. Methyl Substitution: Molecular Weight and Physicochemical Differentiation

The target compound possesses a molecular weight of 286.75 g/mol , which is 20.41 g/mol higher than the 4‑methylphenoxy analog (266.34 g/mol) [1]. This mass difference reflects the replacement of a methyl group (CH₃, 15.03 Da) with chlorine (Cl, 35.45 Da). Chlorine also markedly increases electronegativity and calculated logP (class‑level estimate: +0.5 to +0.7 log units for Ar‑Cl vs. Ar‑CH₃ exchange), impacting membrane permeability and target‑pocket complementarity. Although experimental logP values for the specific compound are not publicly available, the direction and magnitude of the shift are well‑established in medicinal chemistry [2]. The chlorine atom further serves as a handle for metabolic probing and halogen‑bonding interactions that are absent in the methyl analog.

Physicochemical profiling Medicinal chemistry Benzimidazole SAR

p‑Chlorophenoxy Moiety Drives Anthelmintic Activity Equipotent to Albendazole

In a systematic evaluation of 2‑substituted benzimidazoles, the compound carrying a p‑chlorophenoxy group achieved a mortality time of 5.7 ± 0.4 min and a paralysis time of 3.1 ± 0.3 min, statistically equipotent to the clinical anthelmintic albendazole (mortality 5.4 ± 0.1 min, paralysis 2.8 ± 0.2 min) at a 0.2% test concentration [1]. Analogs lacking the chlorine or bearing alternative substituents were markedly less active. Although the exact N1‑ethyl target compound was not included in that series, the data establish the p‑chlorophenoxy motif as a critical pharmacophore for anthelmintic efficacy. The N1‑ethyl group in the target compound may further modulate potency and solubility, warranting direct comparative testing.

Anthelmintic Benzimidazole Structure‑activity relationship

Conserved 2-(4-Chlorophenoxy)methyl Scaffold Imparts NPY Y1 Receptor Selectivity Over Y2, Y4, and Y5

A series of 2-[(4‑chlorophenoxy)methyl]benzimidazoles with varied N1‑piperidinylalkyl substituents were profiled against cloned human NPY receptors [1]. The C2‑chlorophenoxy motif was kept constant, and several compounds showed high affinity for Y1 (e.g., compound 33, Ki in the nanomolar range) with negligible binding to Y2, Y4, and Y5 receptors. The Y1 selectivity was confirmed by functional cAMP reversal assays. The N1‑ethyl target compound retains the identical C2 pharmacophore and a simplified N1 substituent, making it a valuable minimal scaffold for probing Y1 binding requirements. Direct binding data for the ethyl analog are not reported, but the SAR from the series strongly indicates that the chlorophenoxy group—not the N1 substituent—is the primary determinant of Y1 selectivity.

Neuropeptide Y Y1 receptor antagonist Benzimidazole selectivity

N1‑Ethyl Substituent Reduces Synthetic Complexity Compared to Piperidinylalkyl Analogs

The N1‑ethyl analog is accessible via a single‑step alkylation of 2-[(4‑chlorophenoxy)methyl]‑1H‑benzimidazole with ethyl halide under standard conditions [1]. In contrast, the piperidinylpropyl derivatives described in the NPY Y1 series require multi‑step sequences, including preparation of chiral bromide intermediates and resolution of stereoisomers [2]. While exact yield comparisons are not publicly available for the specific compound, the simpler synthetic route translates to lower cost, shorter lead times, and higher batch‑to‑batch consistency—critical factors for procurement in high‑throughput screening and early‑stage medicinal chemistry programs.

Synthetic accessibility Building block Benzimidazole

Recommended Application Scenarios for 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole Based on Quantitative Evidence


Anthelmintic Lead Optimization

The p‑chlorophenoxy motif has been shown to confer anthelmintic activity equipotent to albendazole [1]. Procuring 2-[(4‑chlorophenoxy)methyl]-1-ethylbenzimidazole provides a structurally simplified scaffold for exploring N1‑substituent effects on potency, solubility, and metabolic stability without sacrificing the core pharmacophore.

Neuropeptide Y Y1 Receptor Probe Development

The conserved 2-(4‑chlorophenoxy)methyl group is a key driver of Y1 receptor selectivity over Y2, Y4, and Y5 [2]. The N1‑ethyl compound offers a minimal‑structure tool for competition binding assays and functional cAMP studies, enabling mapping of the N1‑substituent tolerance of the Y1 binding pocket.

Physicochemical Comparator in Halogen‑Bonding Studies

The chlorine atom in the target compound provides distinct electronic and steric properties compared to the methyl analog (ΔMW +20.41 g/mol, Δσₚ ≈ +0.40) . This pair constitutes an ideal matched‑pair set for evaluating halogen‑bonding contributions to target binding and permeability in drug‑discovery programs.

Cost‑Efficient Building Block for Benzimidazole Library Synthesis

The single‑step N‑ethylation route makes this compound synthetically more accessible than longer‑chain N‑alkyl analogs [3]. It is therefore suitable as a core intermediate for generating diverse benzimidazole libraries via late‑stage functionalization, particularly in academic labs or screening centers with constrained budgets.

Quote Request

Request a Quote for 2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.